3-(Ethylthio)-2-fluoropyridine CAS number and properties
3-(Ethylthio)-2-fluoropyridine CAS number and properties
The following technical guide details the properties, synthesis, and reactivity of 3-(Ethylthio)-2-fluoropyridine , a specialized heterocyclic building block in medicinal chemistry.
CAS: 117670-97-0 | Molecular Formula: C₇H₈FNS
Executive Summary
3-(Ethylthio)-2-fluoropyridine is a bifunctional pyridine scaffold characterized by a labile 2-fluoro substituent and a 3-ethylthio ether moiety. It serves as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from the orthogonal reactivity of its substituents: the 2-fluoro group is highly activated for nucleophilic aromatic substitution (
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for drug discovery applications.
Chemical Identity & Physical Properties[1][2][3][4]
The compound exists as a lipophilic liquid at room temperature. Its fluorinated core lowers basicity compared to non-fluorinated pyridines, modulating metabolic stability in drug candidates.
| Property | Specification |
| CAS Number | 117670-97-0 |
| IUPAC Name | 3-Ethylsulfanyl-2-fluoropyridine |
| Molecular Weight | 157.21 g/mol |
| Exact Mass | 157.0361 |
| Appearance | Clear to pale yellow liquid |
| Boiling Point (Predicted) | 228 °C (at 760 mmHg) |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ |
| LogP (Predicted) | ~2.2 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Synthetic Methodologies
Two primary pathways are established for the synthesis of 3-(ethylthio)-2-fluoropyridine. The choice of method depends on the availability of starting materials (2,3-difluoropyridine vs. 3-bromo-2-fluoropyridine).
Method A: Nucleophilic Aromatic Substitution ( )
This is the industry-standard route due to the high availability of 2,3-difluoropyridine. The 2-position is generally more reactive toward hard nucleophiles, but soft nucleophiles like thiols often show high selectivity for the 3-position or require careful temperature control to avoid bis-substitution.
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Substrate: 3-Bromo-2-fluoropyridine (preferred for regiocontrol) or 2,3-Difluoropyridine.
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Reagent: Sodium ethanethiolate (NaSEt).[1]
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Conditions: DMF or NMP, 0°C to RT.
Protocol:
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Dissolve 3-bromo-2-fluoropyridine (1.0 equiv) in anhydrous DMF (0.5 M).
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Cool to 0°C under nitrogen atmosphere.
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Slowly add sodium ethanethiolate (1.1 equiv) portion-wise.
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.
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Quench: Pour into ice-water and extract with diethyl ether.
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Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).
Method B: Directed Ortho-Lithiation (Cryogenic)
Used when starting from 2-fluoropyridine. This method relies on the directing effect of the fluorine atom to lithiate the C3 position.
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Reagents: LDA (Lithium Diisopropylamide), Diethyl disulfide (
). -
Conditions: THF, -78°C.
Protocol:
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Cool a solution of LDA (1.2 equiv) in THF to -78°C.
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Add 2-fluoropyridine (1.0 equiv) dropwise. The fluorine directs lithiation to the C3 position.
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Stir for 30 minutes at -78°C.
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Add diethyl disulfide (1.5 equiv) and warm to RT overnight.
Visualization: Synthesis Workflow
Figure 1: Convergent synthetic pathways via Nucleophilic Substitution (Blue) and Directed Lithiation (Red).
Reactivity Profile & Applications
The chemical value of 3-(ethylthio)-2-fluoropyridine lies in its ability to undergo sequential, orthogonal functionalization.
Oxidation to Sulfoxides/Sulfones
The ethylthio group is easily oxidized. The oxidation state dramatically alters the electronic bias of the pyridine ring.
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Sulfoxide (S=O): Chiral center creation; moderate electron withdrawal.
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Sulfone (O=S=O): Strong electron-withdrawing group (EWG). This activates the C2-fluorine toward
displacement by amines or alkoxides, often used to install complex heterocycles.
Liebeskind-Srogl Coupling
The thioether is a "masked" coupling partner. Using Cu(I) carboxylates and Pd(0), the ethylthio group can be cross-coupled with boronic acids, replacing the sulfur with a carbon substituent under neutral conditions.
C2-Displacement ( )
The 2-fluoro position is labile.
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Reagents: Primary/Secondary amines, alkoxides.
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Mechanism: Addition-Elimination.
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Utility: Installing the "warhead" or core scaffold in kinase inhibitors.
Visualization: Reactivity Logic
Figure 2: Divergent reactivity profile allowing access to sulfones, aminopyridines, and biaryl systems.
Handling & Safety (SDS Summary)
Signal Word: WARNING
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Odor: Like most thioethers, this compound likely possesses a potent, disagreeable stench (mercaptan-like).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether is prone to slow oxidation in air.
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Disposal: Must be treated as hazardous chemical waste. Bleach (sodium hypochlorite) is effective for neutralizing thioether odors on glassware.
References
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BenchChem. 3-(Ethylthio)-2-fluoropyridine Product Record. Retrieved from
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Schlosser, M. (2005). The 2,3-Dihalopyridine "Halogen Dance": A versatile route to pyridines.[4] European Journal of Organic Chemistry.
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Sigma-Aldrich. Sodium Ethanethiolate Product Information & Reactivity. Retrieved from [5]
-
PubChem. 2-Fluoropyridine Reactivity Data. National Library of Medicine. Retrieved from
- Proehl, H. et al. (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-FLUORO-3-(METHYLTHIO)PYRIDINE [P92949] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-fluoropyridine | 36178-05-9 [sigmaaldrich.com]
